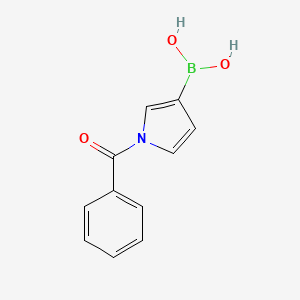

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzoyl-substituted pyrrole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Benzoyl-1H-pyrrol-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol are typical in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters.

Applications De Recherche Scientifique

Synthetic Applications

Cross-Coupling Reactions

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid serves as a crucial building block in organic synthesis, especially in carbon-carbon bond formation through cross-coupling reactions. It is commonly utilized in the Suzuki-Miyaura coupling reaction, where it reacts with aryl halides in the presence of palladium catalysts to yield biaryl compounds .

Mechanistic Insights

The mechanism involves transmetalation of the boronic acid group with palladium, facilitating the formation of new carbon-carbon bonds. This property makes it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

Drug Development

The compound has shown promise in medicinal chemistry due to its ability to form stable complexes with biological molecules. This characteristic is advantageous for drug design and development . For instance, modifications of boronic acids have been linked to enhanced selectivity and potency against various biological targets, including enzymes involved in cancer progression and bacterial resistance .

Biological Activity

Research indicates that boronic acids, including this compound, exhibit antibacterial properties by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This action is particularly relevant in developing treatments for resistant bacterial strains .

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is utilized in producing fine chemicals and materials. Its reactivity allows for the synthesis of polymers and other industrial products, enhancing its commercial viability .

Case Studies

Case Study 1: Antibacterial Activity

A study demonstrated that this compound derivatives effectively inhibited class C β-lactamases, showcasing their potential as novel antibacterial agents against resistant strains .

Case Study 2: Drug Development

Research highlighted the modification of boronic acid derivatives to enhance their pharmacokinetic properties, leading to compounds with improved bioavailability and efficacy against cancer cell lines .

Mécanisme D'action

The mechanism by which (1-Benzoyl-1H-pyrrol-3-yl)boronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. In cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the compound can interact with enzymes and receptors, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

(1H-Pyrazole-4-boronic acid): Used in similar cross-coupling reactions and has applications in medicinal chemistry.

(1-Boc-pyrazole-4-boronic acid pinacol ester): Another boronic acid derivative used in organic synthesis and drug development.

Uniqueness: (1-Benzoyl-1H-pyrrol-3-yl)boronic acid is unique due to its benzoyl-substituted pyrrole ring, which can impart distinct reactivity and biological activity compared to other boronic acid derivatives. This structural feature can influence its binding affinity and selectivity for various molecular targets, making it a valuable compound in both synthetic and medicinal chemistry .

Activité Biologique

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a boronic acid functional group linked to a benzoyl-substituted pyrrole ring, which contributes to its unique reactivity and biological profile. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for its application in organic synthesis and medicinal chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological molecules. The boronic acid group can interact with diols and other nucleophiles, influencing enzyme activity and receptor interactions. For instance, it may serve as an enzyme inhibitor by binding to the active site of various enzymes, thereby modulating their activity .

Antiviral Properties

Research has indicated that derivatives of boronic acids can exhibit antiviral properties. For example, studies on related compounds have shown effectiveness against various RNA viruses, including HIV and Dengue virus. The structural features of this compound may enhance its potential as an antiviral agent through similar mechanisms .

Antioxidant Activity

Preliminary studies suggest that boronic acid derivatives possess antioxidant properties. The antioxidant activity can be quantified using assays such as DPPH and CUPRAC, which measure the ability to scavenge free radicals. While specific data for this compound is limited, related compounds have demonstrated significant antioxidant effects .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

- Acetylcholinesterase : Moderate inhibition was noted, with an IC50 value indicating potential applications in neurodegenerative disease management.

- Butyrylcholinesterase : Strong inhibition suggests possible therapeutic roles in conditions like Alzheimer's disease.

- Antiurease : High inhibition levels indicate potential for treating urease-related infections.

- Antithyrosinase : This activity points towards possible applications in skin whitening or anti-aging treatments .

Case Studies

Several studies have explored the biological activities of boronic acid derivatives:

- Antiviral Activity : A study focused on optimizing inhibitors targeting HIV gp120 demonstrated that modifications to the pyrrole structure could enhance antiviral potency while reducing cytotoxicity .

- Antioxidant Studies : Research on similar compounds revealed significant antioxidant activity, suggesting that this compound may also exhibit these properties .

- Enzyme Inhibition : A comparative study highlighted the inhibitory effects of various boronic acids on cholinesterases, emphasizing their therapeutic potential in neurodegenerative diseases .

Data Summary

Propriétés

IUPAC Name |

(1-benzoylpyrrol-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQIGGPODHEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C(=O)C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.